molecular formula C20H11NaO4S B13411989 Sodium Benzo[a]pyrene-3-sulfate

Sodium Benzo[a]pyrene-3-sulfate

Cat. No.: B13411989
M. Wt: 370.4 g/mol
InChI Key: QGPVXWSMYXSMNQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Role in Polycyclic Aromatic Hydrocarbon (PAH) Biotransformation Cascades

Benzo[a]pyrene undergoes a multistep metabolic process involving Phase I oxidation and Phase II conjugation. Sodium Benzo[a]pyrene-3-sulfate is a terminal metabolite formed via sulfation of 3-hydroxybenzo[a]pyrene, a product of cytochrome P450 (CYP)-mediated oxidation. This sulfoconjugate represents a detoxification pathway that reduces the electrophilic potential of reactive intermediates, such as benzo[a]pyrene diol epoxides (BPDE), which are known to form DNA adducts.

Key metabolic steps include:

  • Phase I Oxidation : CYP1A1 and CYP1B1 catalyze the oxidation of benzo[a]pyrene to 3-hydroxybenzo[a]pyrene, a precursor for sulfation.
  • Phase II Conjugation : Sulfotransferases (SULTs) transfer a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to 3-hydroxybenzo[a]pyrene, forming this compound.

Table 1: Major Metabolites in Benzo[a]pyrene Biotransformation

Phase Enzyme Family Metabolite Class Biological Role
I CYP1A1, CYP1B1 Epoxides, Diols Activation/Detoxification
II SULTs Sulfoconjugates Detoxification

This pathway competes with glucuronidation and glutathione conjugation, but sulfation dominates in tissues with high SULT expression, such as the liver and lungs.

Sulfotransferase-Mediated Conjugation Mechanisms

Sulfotransferases (SULTs) are cytosolic enzymes responsible for the sulfation of 3-hydroxybenzo[a]pyrene. Human SULT1A1 and SULT1E1 exhibit the highest affinity for this substrate, with kinetic studies showing K~m~ values of 2.1 μM and 3.8 μM, respectively. The reaction mechanism involves nucleophilic attack by the hydroxyl group of 3-hydroxybenzo[a]pyrene on the sulfur atom of PAPS, yielding this compound and 3',5'-diphosphoadenosine (PAP).

Structural determinants of sulfation:

  • The planar structure of 3-hydroxybenzo[a]pyrene allows optimal positioning in the SULT active site.
  • Hydrophobic interactions between the PAH backbone and SULT residues enhance binding affinity.

Table 2: Sulfotransferase Isoforms Involved in Benzo[a]pyrene Metabolism

Isoform Tissue Specificity Catalytic Efficiency (V~max~/K~m~)
SULT1A1 Liver, Lung 8.7 nmol/min/mg
SULT1E1 Placenta, Kidney 5.2 nmol/min/mg

Enzyme kinetics and molecular docking studies confirm that SULT1A1 is the primary isoform driving sulfoconjugate formation in humans.

Comparative Analysis of Phase I vs. Phase II Metabolic Activation

Phase I metabolism generates reactive intermediates, whereas Phase II conjugation promotes excretion. This compound exemplifies this balance:

Phase I Outcomes:

  • CYP1A1/1B1 produce 3-hydroxybenzo[a]pyrene, which can undergo redox cycling to form semiquinones and reactive oxygen species (ROS).
  • BPDE, a mutagenic diol epoxide, binds to DNA guanine residues, initiating carcinogenesis.

Phase II Outcomes:

  • Sulfation of 3-hydroxybenzo[a]pyrene prevents redox cycling and facilitates renal excretion.
  • Glutathione conjugation competes with sulfation but is less efficient in human bronchial cells.

Table 3: Metabolic Fate of Benzo[a]pyrene in Human Cells

Pathway Metabolite Toxicity Potential Excretion Route
Phase I BPDE-DNA Adducts High N/A
Phase II This compound Low Urine

The shift from Phase I to Phase II metabolism is regulated by aryl hydrocarbon receptor (AhR)-mediated induction of CYP1A1 and SULT1A1.

Interspecies Variability in Sulfoconjugate Formation Efficiency

Sulfation efficiency varies across species due to differences in SULT isoform expression and catalytic activity:

  • Humans : High SULT1A1 expression in hepatic tissue results in 60–70% sulfation of 3-hydroxybenzo[a]pyrene.
  • Rats : Limited SULT1A1 activity leads to preferential glucuronidation (85% of metabolites).
  • Fish : Mercapturic acid pathways dominate, with sulfoconjugates representing <10% of total metabolites.

Table 4: Interspecies Comparison of Sulfoconjugation Rates

Species SULT Isoform Expressed Sulfate Conjugate (%)
Human SULT1A1 65
Rat SULT1A2 15
Zebrafish SULT6B1 8

These differences underscore the challenges in extrapolating preclinical data to humans, particularly in toxicological risk assessments.

Properties

Molecular Formula

C20H11NaO4S

Molecular Weight

370.4 g/mol

IUPAC Name

sodium;benzo[a]pyren-3-yl sulfate

InChI

InChI=1S/C20H12O4S.Na/c21-25(22,23)24-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16;/h1-11H,(H,21,22,23);/q;+1/p-1

InChI Key

QGPVXWSMYXSMNQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Principle:
Chemical sulfonation involves the direct introduction of a sulfate group onto the benzo[a]pyrene molecule, typically at the 3-position, using strong sulfonating agents.

Typical Procedure:

  • Benzo[a]pyrene is dissolved in an appropriate organic solvent.
  • A sulfonating agent such as chlorosulfonic acid or sulfur trioxide-pyridine complex is added under controlled temperature and agitation.
  • The reaction mixture is quenched, neutralized with sodium hydroxide, and the product is isolated and purified, often via recrystallization or chromatography.

Key Reaction:
$$
\text{Benzo[a]pyrene} + \text{Sulfonating agent} \rightarrow \text{Benzo[a]pyrene-3-sulfonic acid} \xrightarrow{\text{NaOH}} \text{Sodium Benzo[a]pyrene-3-sulfate}
$$

Advantages:

  • High yield and scalability.
  • Straightforward reaction setup.

Limitations:

  • Potential for side reactions and formation of regioisomers.
  • Introduction of impurities requiring extensive purification.
  • Harsh reaction conditions may degrade sensitive functional groups.

Enzymatic Sulfation Method

Principle:
This method mimics biological metabolism by using sulfotransferase enzymes to transfer a sulfate group from a donor (typically 3'-phosphoadenosine-5'-phosphosulfate, PAPS) to benzo[a]pyrene at the 3-position.

Typical Procedure:

  • Benzo[a]pyrene is incubated with a recombinant or tissue-derived sulfotransferase enzyme in the presence of PAPS.
  • The reaction is carried out in buffered aqueous solution at physiological pH and temperature.
  • The product is isolated by extraction and purified, often using chromatographic techniques.

Key Reaction:
$$
\text{Benzo[a]pyrene} + \text{PAPS} \xrightarrow{\text{Sulfotransferase}} \text{Benzo[a]pyrene-3-sulfate} + \text{PAP}
$$
$$
\text{Benzo[a]pyrene-3-sulfate} + \text{Na}^+ \rightarrow \text{this compound}
$$

Advantages:

  • High regioselectivity (specific for the 3-position).
  • Milder reaction conditions, preserving sensitive functional groups.
  • Fewer byproducts, simplifying purification.

Limitations:

  • Lower yields compared to chemical methods.
  • Requires access to purified enzymes and expensive cofactors (PAPS).
  • More suitable for small-scale laboratory synthesis.

Comparative Data Table: Chemical vs. Enzymatic Preparation

Parameter Chemical Sulfonation Enzymatic Sulfation
Selectivity (3-position) Moderate (possible isomers) High (enzyme-specific)
Yield High (60–90%) Moderate (20–50%)
Purity of Product Variable (requires purification) High (minimal byproducts)
Reaction Conditions Harsh (acidic, high temp) Mild (physiological pH, temp)
Scalability Industrially scalable Best for laboratory scale
Cost Lower (common reagents) Higher (enzymes, PAPS required)
Environmental Impact Generates acidic waste Biocompatible, less hazardous
Time Required Short (hours) Longer (hours to days)

Research Findings and Methodological Considerations

  • Chemical sulfonation remains the method of choice for large-scale synthesis due to its simplicity and cost-effectiveness, but it requires careful control to minimize side products and ensure regioselectivity.
  • Enzymatic sulfation is increasingly favored in research settings for its specificity and relevance to biological systems, especially when studying metabolic pathways or preparing standards for toxicological assays.
  • Analytical verification of product identity and purity is typically conducted using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS), which can distinguish the sulfate conjugate from other metabolites and isomers.
  • Extraction recovery rates for similar polycyclic aromatic hydrocarbon sulfates in biological matrices range from 65% to over 90%, depending on the sample and method.

Summary Table: Key Literature Data

Study/Source Method Used Yield (%) Purity (%) Notes
Evitachem (2025) Chemical sulfonation 60–90 Variable Industrially scalable, needs purification
Smolecule (2024) Enzymatic sulfation 20–50 High High specificity, mild conditions
PMC2263001 (2008) Analytical extraction 65–92 N/A Recovery rates for PAH sulfates

Chemical Reactions Analysis

Types of Reactions

Sodium Benzo[a]pyrene-3-sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium Benzo[a]pyrene-3-sulfate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium Benzo[a]pyrene-3-sulfate involves its metabolic activation to reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The compound is metabolized by cytochrome P450 enzymes to form reactive epoxides, which can then form DNA adducts. This process disrupts normal cellular functions and can lead to cancer development .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares Sodium Benzo[a]pyrene-3-sulfate with structurally and functionally related BaP metabolites:

Compound Molecular Formula Molecular Weight (g/mol) Metabolic Pathway Biological Role References
This compound C₂₀H₁₁NaO₄S 370.354 Sulfation of 3-OH-BaP Detoxification, excretion enhancement
Benzo[a]pyrene-9-sulfate C₂₀H₁₃KO₄S 396.47 (potassium salt) Sulfation of 9-OH-BaP Detoxification; less studied compared to 3-sulfate
9-Benzo[a]pyrene-β-D-glucuronide C₂₆H₂₄O₈ 464.47 Glucuronidation of 9-OH-BaP Detoxification; competes with sulfation pathways
Benzo[a]pyrene-3,6-dione (3,6-BPQ) C₂₀H₁₂O₂ 284.31 Oxidation of BaP Reactive oxygen species (ROS) generation; potential carcinogenicity
Benzo[a]pyrene-7,8-dihydrodiol (t7,8) C₂₀H₁₆O₂ 288.34 Cytochrome P450 epoxidation Precursor to ultimate carcinogen BPDE; forms DNA adducts
BPDE (anti) C₂₀H₁₆O₃ 304.34 Epoxidation of t7,8 Direct DNA binding; primary carcinogenic metabolite

Key Differences and Research Findings

Detoxification Efficiency: this compound and Benzo[a]pyrene-9-sulfate are both detoxification products, but the 3-sulfate is more extensively characterized due to its prevalence in hepatic and pulmonary metabolism . Glucuronides (e.g., 9-G) compete with sulfates for excretion pathways, with sulfation favored under low UDP-glucuronosyltransferase activity .

Carcinogenic Potential: BPDE is the most carcinogenic metabolite, forming covalent DNA adducts linked to mutations . 3,6-BPQ generates ROS, contributing to oxidative DNA damage, but is less directly mutagenic than BPDE .

Enzyme Interactions :

  • Sulfotransferase inhibitors (e.g., triclosan) reduce 3-sulfate formation, increasing levels of reactive intermediates like BPDE .
  • Microsomal epoxide hydrolase (mEH) inhibitors elevate t7,8 levels, enhancing BPDE production .

Solubility and Stability :

  • Sulfated and glucuronidated metabolites exhibit higher aqueous solubility than parent BaP or dihydrodiols, improving excretion .
  • BPDE is highly unstable and reacts rapidly with DNA, whereas 3-sulfate is stable under physiological conditions .

Q & A

Q. What are the recommended synthetic protocols for Sodium Benzo[a]pyrene-3-sulfate, and how do alkyl chain modifications influence solubility?

this compound (3-S) synthesis can leverage nucleophilic aromatic substitution (SNAr) reactions, similar to methods used for sulfonated benzothiadiazole (BTD) derivatives. For instance, introducing branched alkyl chains (e.g., 2-ethylhexyl or 2-octyldodecyl) on monomeric units enhances solubility in nonpolar solvents like hexadecane or chloroform, as demonstrated in polymer synthesis . Solubility improvements are critical for isolating and characterizing the compound via Soxhlet extraction and size-exclusion chromatography (SEC) .

Q. What analytical techniques are most effective for detecting and quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) with fluorescence detection is widely used, as validated for benzo[a]pyrene (BaP) and its metabolites in cell studies . For 3-S, coupling HPLC with mass spectrometry (LC-MS) improves sensitivity, especially when analyzing low-concentration cellular metabolites. Sample preparation often involves solvent extraction (e.g., DMSO stocks) and complexation with fatty acid-free bovine serum albumin (BSA) to maintain stability .

Q. How should this compound standards be prepared and stored to ensure experimental reproducibility?

Stock solutions (1 mM in DMSO) are stable at -20°C for long-term storage. For cell-based studies, dilute working solutions in culture media containing BSA to prevent aggregation and enhance bioavailability . Avoid repeated freeze-thaw cycles to minimize degradation.

Q. What solvent systems are optimal for spectroscopic studies of this compound?

Solvent polarity significantly impacts absorption spectra. For example, shifting from hexadecane to chloroform induces red/blue shifts due to solvent-solute interactions, as observed in sulfonated BTD oligomers . Polar solvents like THF enhance solubility but may alter aggregation behavior, necessitating controlled temperature and concentration during UV-Vis or fluorescence measurements .

Advanced Research Questions

Q. How does this compound interact with cellular efflux transporters, and what implications does this have for metabolic studies?

3-S is a substrate for breast cancer resistance protein (BCRP/ABCG2), which mediates its efflux in intestinal and cancer cell models. Co-administration with phytochemicals like resveratrol can inhibit BCRP, increasing intracellular 3-S accumulation. This interaction must be accounted for in pharmacokinetic models to avoid underestimating bioavailability .

Q. What experimental strategies resolve contradictions in solubility and aggregation data for this compound?

Discrepancies in solubility or spectroscopic data often arise from solvent polarity and temperature effects. For instance, GIWAXS analysis reveals that heating sulfonated polymer films to 180°C enhances crystallinity and narrows π-π stacking distances (0.43 nm), which can be extrapolated to 3-S aggregation behavior . Statistical tools like ANOVA help identify significant variables (e.g., solvent type, temperature) in experimental replicates .

Q. What are the dominant metabolic pathways of this compound in human lung adenocarcinoma (A549) cells?

3-S is a phase-II metabolite of BaP, formed via sulfotransferase-mediated conjugation. In A549 cells, co-exposure with fatty acids (e.g., docosahexaenoic acid) modulates cytochrome P450 (CYP1A1) activity, altering the balance between 3-S formation and genotoxic diol epoxide (BPDE) metabolites . Quantifying metabolites like 3-hydroxy-BaP and BPDE-DNA adducts via ELISA or LC-MS is critical for toxicity assessments .

Q. How do environmental monitoring studies inform the risk assessment of this compound?

Long-term air quality data (e.g., from the Czech Republic) show that residential combustion contributes >98% of ambient BaP emissions, with 3-S likely forming via atmospheric sulfonation. Regulatory thresholds (e.g., EPA IRIS guidelines) recommend annual averages <0.4 ng/m³ for BaP, which should be adapted for 3-S using source-apportionment models .

Methodological Notes

  • Toxicological Compliance : Follow EPA IRIS protocols for handling carcinogenic BaP derivatives, including fume hood use and waste disposal guidelines .
  • Data Validation : Cross-reference spectroscopic results with computational models (e.g., DFT for dipole moments) to confirm solvent-solute interactions .
  • Statistical Rigor : Apply multivariate analysis to differentiate between experimental noise and biologically significant metabolic changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.